Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate
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Overview
Description
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a bicyclic nitrogen-containing compound. This compound is part of the azabicyclo[3.2.1]octane family, which is known for its unique structural features and significant biological activities. The core structure of this compound is found in various natural products and synthetic analogs, making it a subject of interest in medicinal chemistry and drug discovery .
Mechanism of Action
Target of Action
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is a compound that is structurally related to the family of tropane alkaloids . Tropane alkaloids are known for their wide array of interesting biological activities
Biochemical Pathways
The biochemical pathways affected by this compound are not clearly defined in the available literature. As it shares a similar structure with tropane alkaloids, it might affect similar biochemical pathways. Tropane alkaloids are known to interact with various neurotransmitter systems in the nervous system , but the specific pathways affected by this compound remain to be elucidated.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-azabicyclo[3.2.1]octane-5-carboxylate typically involves the enantioselective construction of the azabicyclo[3.2.1]octane scaffold. One common method is the stereoselective formation of the bicyclic structure from an acyclic starting material that contains all the required stereochemical information . Another approach involves the desymmetrization of achiral tropinone derivatives to achieve the desired stereochemistry .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, are likely applied to produce this compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate undergoes various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like hydroxide ions, electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Azabicyclo[3.2.1]octane: Found in tropane alkaloids, known for their wide array of biological activities.
Uniqueness
Methyl 1-azabicyclo[3.2.1]octane-5-carboxylate is unique due to its specific substitution pattern and the presence of a methyl ester group. This structural feature distinguishes it from other azabicyclo[3.2.1]octane derivatives and contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
methyl 1-azabicyclo[3.2.1]octane-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-3-2-5-10(7-9)6-4-9/h2-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKAXQCQHGFANDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C12CCCN(C1)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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